molecular formula C12H15NO2 B3864367 4-(4-ethoxyphenyl)-3-buten-2-one oxime

4-(4-ethoxyphenyl)-3-buten-2-one oxime

Cat. No. B3864367
M. Wt: 205.25 g/mol
InChI Key: PQHBUKNDCJQQME-GNPUEAEQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-ethoxyphenyl)-3-buten-2-one oxime” is a type of oxime ester. Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as the efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .


Synthesis Analysis

Oxime esters can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . In cyclization reactions, oxime esters act as both internal oxidants and a precursor which participates in the framework of the final product .


Chemical Reactions Analysis

Oxime esters, such as “4-(4-ethoxyphenyl)-3-buten-2-one oxime”, have gained great attention in the last decade due to their role as applicable building blocks, internal oxidizing agents, and directing groups in the synthesis of various heterocycle scaffolds . They participate in cyclization reactions with various functional group reagents under transition metal and transition metal-free catalyzed conditions .

Mechanism of Action

The mechanism of action of oxime esters involves the N–O bond cleavage in these transformations, which is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process to form intermediates .

Future Directions

Oxime esters, including “4-(4-ethoxyphenyl)-3-buten-2-one oxime”, have shown significant potential in various fields, especially in medicinal chemistry . They have been recognized for their diverse biological activities, including bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities . Therefore, they constitute an interesting research area, and further studies could focus on exploring their potential applications in these fields .

properties

IUPAC Name

(NE)-N-[(Z)-4-(4-ethoxyphenyl)but-3-en-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-15-12-8-6-11(7-9-12)5-4-10(2)13-14/h4-9,14H,3H2,1-2H3/b5-4-,13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHBUKNDCJQQME-GNPUEAEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\C(=N\O)\C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[(3Z)-4-(4-Ethoxyphenyl)but-3-EN-2-ylidene]hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-ethoxyphenyl)-3-buten-2-one oxime
Reactant of Route 2
Reactant of Route 2
4-(4-ethoxyphenyl)-3-buten-2-one oxime
Reactant of Route 3
Reactant of Route 3
4-(4-ethoxyphenyl)-3-buten-2-one oxime
Reactant of Route 4
Reactant of Route 4
4-(4-ethoxyphenyl)-3-buten-2-one oxime
Reactant of Route 5
Reactant of Route 5
4-(4-ethoxyphenyl)-3-buten-2-one oxime
Reactant of Route 6
Reactant of Route 6
4-(4-ethoxyphenyl)-3-buten-2-one oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.